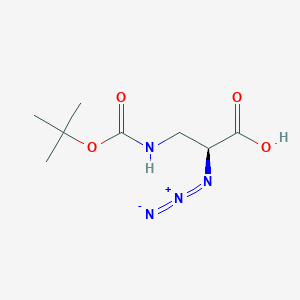

N3-L-Dap(Boc)-OH

Descripción general

Descripción

N3-L-Dap(Boc)-OH, also known as N3-L-2,3-diaminopropanoic acid tert-butoxycarbonyl, is a derivative of diaminopropanoic acid. This compound is characterized by the presence of an N3 group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N3-L-Dap(Boc)-OH typically involves the protection of the amino groups of diaminopropanoic acid. One common method is to react diaminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups.

Reduction: Reduction reactions can target the N3 group, converting it to an amine.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Deprotected diaminopropanoic acid derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

N3-L-Dap(Boc)-OH serves as a crucial building block in the synthesis of peptides. The Boc (tert-butoxycarbonyl) protecting group stabilizes the compound during synthesis, allowing for selective reactions at the amino groups. This stability is essential for creating modified peptides that can enhance therapeutic efficacy.

Case Study:

A study demonstrated the synthesis of nucleopeptides using this compound as a precursor. The compound was utilized to create stable complexes with nucleic acids, showcasing its utility in forming peptide nucleic acids (PNAs) that can bind to DNA and RNA effectively .

Drug Development

This compound is investigated for its potential in drug development, particularly in designing enzyme inhibitors and prodrugs. Its structural properties allow it to enhance bioavailability and reduce side effects in pharmaceutical formulations.

Case Study:

Research highlighted the use of this compound in developing new pharmaceuticals aimed at targeting specific enzymes involved in disease pathways. The compound's ability to form stable interactions with target proteins was critical in optimizing lead compounds for further development .

Bioconjugation Techniques

The compound is extensively used in bioconjugation techniques, enabling researchers to attach biomolecules to surfaces or other molecules. This application is vital for creating targeted drug delivery systems and improving the efficacy of therapeutic agents.

Case Study:

In a notable example, this compound was employed to develop bioconjugates that facilitate targeted delivery of anticancer drugs. The azide functional group allows for click chemistry reactions, which are biocompatible and highly specific . This method has shown promise in enhancing the localization and effectiveness of chemotherapeutic agents.

Research in Chemical Biology

This compound aids in chemical biology studies by exploring protein interactions and functions. Its role as a crosslinker in various biochemical assays enables researchers to investigate cellular processes with greater precision.

Case Study:

A study explored the use of this compound as a crosslinker in graphene sponges for clinical applications related to hemostasis control. The findings indicated that derivatives of this compound could significantly improve the performance of materials used in medical devices .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N3-L-Dap(Boc)-OH is primarily related to its role as a building block in peptide synthesis. The Boc protecting group stabilizes the compound during synthesis, preventing unwanted reactions at the amino groups. Upon deprotection, the free amino groups can participate in various biochemical reactions, including enzyme catalysis and protein binding.

Comparación Con Compuestos Similares

N3-L-Dap-OH: Lacks the Boc protecting group, making it more reactive.

N3-L-Dap(Fmoc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

N3-L-Dap(Cbz)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness: N3-L-Dap(Boc)-OH is unique due to its Boc protecting group, which provides stability during synthesis and can be easily removed under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection of amino groups are crucial.

Actividad Biológica

N3-L-Dap(Boc)-OH, a derivative of L-2,3-diaminopropionic acid (L-Dap), exhibits significant biological activity, primarily due to its azide functional group which facilitates click chemistry applications. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. The synthesis typically involves the following steps:

- Protection : The amino group is protected using Boc to prevent unwanted reactions during subsequent steps.

- Azidation : The introduction of the azide group allows for click chemistry applications, enhancing its utility in bioconjugation and drug development.

- Deprotection : The Boc group can be selectively removed to expose the amino group for further reactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Research indicates that derivatives of L-Dap, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can bind to DNA and interfere with cellular proliferation mechanisms, making them potential candidates for anticancer therapies .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Compounds derived from L-Dap have demonstrated efficacy against both bacterial and fungal strains. These properties are attributed to their ability to disrupt microbial cell wall synthesis and function .

3. Bioconjugation Applications

The azide functionality in this compound enables its use in bioconjugation strategies, particularly in the formation of antibody-drug conjugates (ADCs). After deprotection, the free amino group can react with thiol groups in proteins or other biomolecules, facilitating targeted delivery systems in therapeutic applications .

Case Study 1: Antiproliferative Effects

A study conducted on the antiproliferative activity of an L-Dap-based compound revealed that this compound exhibited significant inhibition of cell growth in human cancer cell lines. The mechanism was linked to DNA binding and subsequent disruption of replication processes .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of L-Dap derivatives, including this compound. Results indicated a strong correlation between structural modifications and enhanced antimicrobial activity against resistant strains of bacteria .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)10-4-5(6(13)14)11-12-9/h5H,4H2,1-3H3,(H,10,15)(H,13,14)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVADUQQDYTXXQS-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.